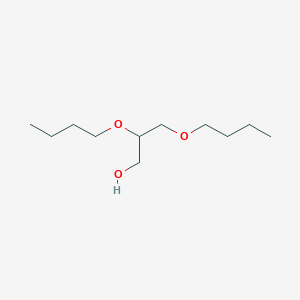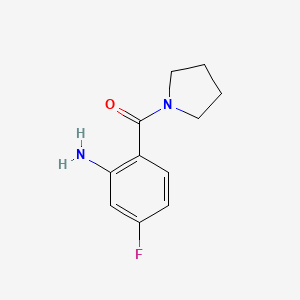![molecular formula C22H33N3O3 B8615901 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8615901.png)
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a t-butoxycarbonyl group and a piperidyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine core by reacting piperazine with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the t-Butoxycarbonyl Group: The next step involves the protection of the piperazine nitrogen atoms by introducing the t-butoxycarbonyl group using di-tert-butyl dicarbonate.
Formation of the Piperidyl Carbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group and the piperazine ring play a crucial role in binding to the target site, while the t-butoxycarbonyl group provides stability and enhances the compound’s bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Benzyl-4-piperidone: A simpler analog with similar structural features but lacking the t-butoxycarbonyl group.
1-Benzyl-4-(4-piperidyl)piperazine: Another analog with a different substitution pattern on the piperazine ring.
Uniqueness
4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both the benzyl and t-butoxycarbonyl groups, which confer specific pharmacological properties and enhance its stability and bioavailability compared to its analogs.
特性
分子式 |
C22H33N3O3 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
tert-butyl 4-(4-benzylpiperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O3/c1-22(2,3)28-21(27)25-11-9-19(10-12-25)20(26)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 |
InChIキー |
CWECHNALGVRMQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
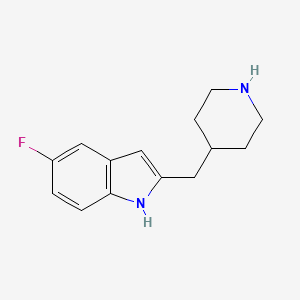
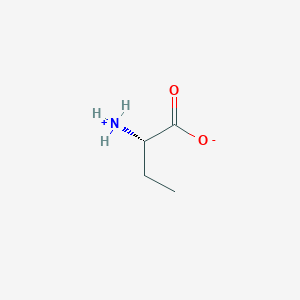
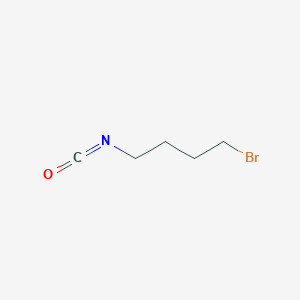
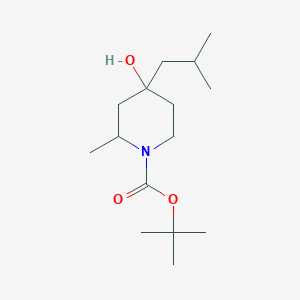
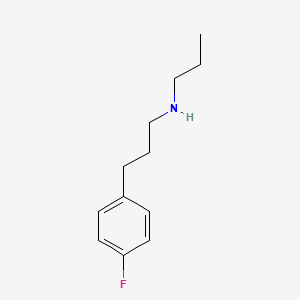
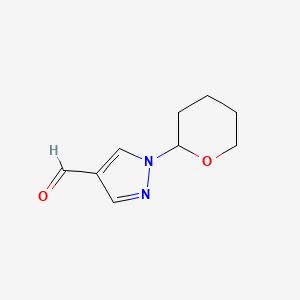
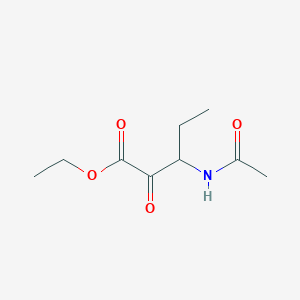
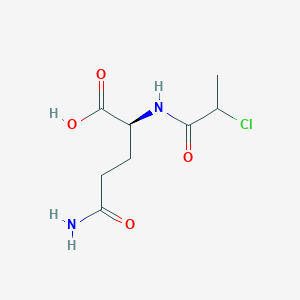
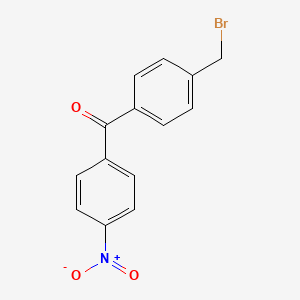
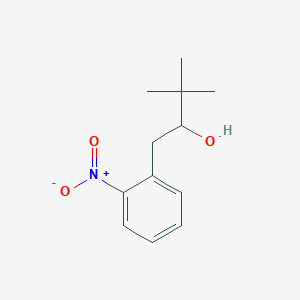
![tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B8615892.png)
![3-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B8615911.png)
